(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
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Description
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H16F2N2O5 and its molecular weight is 462.409. The purity is usually 95%.
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Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a complex organic compound characterized by multiple functional groups and a unique structural arrangement. This compound integrates a benzo[d][1,3]dioxole moiety and a benzofuran core linked via an acrylamide bridge, suggesting potential pharmacological properties that warrant investigation into its biological activity.
Structural Characteristics
The molecular formula of the compound is C27H20N2O7, with a molecular weight of 468.46 g/mol. The structure includes:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Benzofuran : Contributes to potential pharmacological activities.
- Acrylamide and Carboxamide Functionalities : Indicate possible interactions with biological targets.
Biological Activity Insights
Research on related compounds indicates several potential biological activities:
- Anticancer Activity : Compounds with similar structures have shown effectiveness against cancer cells. For instance, benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cell lines.
- Neuroactive Properties : Some benzofuran derivatives exhibit neuroleptic effects and may influence the central nervous system. This suggests that the compound could be evaluated for psychoactive properties.
- Antimicrobial Effects : Certain benzo[d][1,3]dioxole-containing compounds have demonstrated antimicrobial activity, indicating a potential for developing antibiotics or antifungals.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, related research provides valuable insights:
- Study 1 : A benzofuran derivative was tested against various cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range.
- Study 2 : Neuroactive properties were assessed in animal models, revealing that certain benzofuran compounds could reduce anxiety-like behaviors.
- Study 3 : Antimicrobial assays showed that dioxole derivatives had broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Data Table
Property | Value |
---|---|
Molecular Formula | C27H20N2O7 |
Molecular Weight | 468.46 g/mol |
Anticancer IC50 (example) | < 10 µM |
Neuroactive Effect | Anxiety reduction in models |
Antimicrobial Activity | Broad-spectrum |
Properties
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N2O5/c26-17-8-7-15(12-18(17)27)28-25(31)24-23(16-3-1-2-4-19(16)34-24)29-22(30)10-6-14-5-9-20-21(11-14)33-13-32-20/h1-12H,13H2,(H,28,31)(H,29,30)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAAQGBPLNLSI-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.